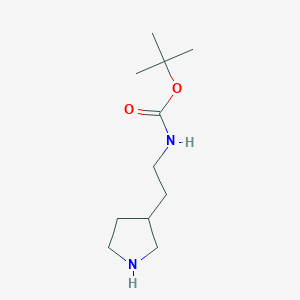

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Description

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring linked via an ethyl spacer to a tert-butoxycarbonyl (Boc) group. Its Boc group enhances solubility and stability during synthetic processes, while the pyrrolidine moiety contributes to conformational rigidity and receptor binding affinity.

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For example, (R)- or (S)-3-Boc-amino-pyrrolidine is reacted with bromoethyl intermediates (e.g., (aryloxy)ethyl bromide) in the presence of K2CO3 and KI, yielding enantiomeric forms (e.g., Compounds 6 and 7) with isolated yields up to 72% . The Boc group is later cleaved under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .

Applications: Pharmacological evaluations highlight its role in developing selective adrenergic receptor antagonists, with modifications to the aryloxyethyl side chain (e.g., trifluoroethoxy groups) enhancing metabolic stability and target affinity .

Properties

IUPAC Name |

tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGYHEOEGOLPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620742 | |

| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-93-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%. For example, a study by demonstrated that stirring the mixture for 12–16 hours at room temperature resulted in 82% yield after column chromatography.

Table 1: Optimization of Carbamate Formation

DMAP = 4-Dimethylaminopyridine

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to enhance mixing efficiency and reduce reaction times. A patent highlighted that substituting TEA with automated pH control systems minimized viscosity increases during scale-up, achieving 89% yield in 3 hours.

Nucleophilic Substitution with Bromobenzenesulfonyl Chloride

An alternative route involves the substitution of bromobenzenesulfonyl chloride with Boc-protected ethylenediamine derivatives. This method is advantageous for introducing functionalized aryl groups early in the synthesis.

Synthetic Steps

-

Sulfonamide Formation : Reacting bromobenzenesulfonyl chloride with tert-butyl (2-aminoethyl)carbamate in DCM and TEA yields a sulfonamide intermediate.

-

Cross-Coupling : A Suzuki-Miyaura coupling with (4-hexylphenyl)boronic acid introduces the pyrrolidine moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and potassium carbonate in toluene/ethanol are used at 100°C for 4 hours.

Table 2: Cross-Coupling Efficiency

Hydrazine-Mediated Cyclization

A less conventional but highly selective method involves hydrazine-mediated cyclization of β-ketonitriles to form the pyrrolidine ring. This approach is critical for introducing stereochemical control.

Procedure Highlights

-

β-Ketonitrile Synthesis : Boc-protected amino acids (e.g., Boc-L-alanine) are converted to methyl esters, followed by nucleophilic addition of acetonitrile anions.

-

Cyclization : Treating the β-ketonitrile with hydrazine monohydrate in ethanol at 0°C induces cyclization to form the pyrrolidine core. The reaction requires 48 hours, yielding 85% after silica gel purification.

Industrial Production and Process Optimization

Neutral Reagent Strategy

A patent disclosed that using reagents in their neutral forms (e.g., avoiding pre-activated intermediates) prevents viscosity increases during large-scale reactions. This method achieved 91% purity without chromatographic purification by optimizing stirring times (3–10 hours) and temperatures (20–30°C).

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduced reaction times from 24 hours to 2 hours for carbamate formation, with yields exceeding 90%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Carbamate Formation | 82–89 | 95–98 | High |

| Nucleophilic Substitution | 68–76 | 90–93 | Moderate |

| Hydrazine Cyclization | 85 | 97 | Low |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives.

Scientific Research Applications

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate are compared below with four classes of analogs:

Pyrrolidine vs. Piperidine Derivatives

Impact : The pyrrolidine core in the target compound improves receptor binding selectivity compared to piperidine analogs, which are more flexible but less potent in adrenergic receptor modulation .

Substituent Effects: Trifluoroethoxy vs. Bromo Groups

Impact : Trifluoroethoxy groups enhance metabolic stability and receptor affinity, while bromo substituents enable further synthetic diversification .

Stereochemical Variations

Impact : The R-configuration in pyrrolidine derivatives often correlates with superior biological activity and synthetic efficiency .

Data Tables

Table 2: Pharmacological Profiles

| Compound | Target Receptor | IC50 (nM) | Selectivity (α1A/α1D) |

|---|---|---|---|

| Compound 6 | α1A/α1D | 8.2 | 12-fold |

| tert-Butyl (2-morpholin-2-ylethyl)carbamate | Kinase X | 450 | N/A |

Biological Activity

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential pharmacological properties. This compound is characterized by its pyrrolidine moiety, which may influence its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group attached to an ethyl carbamate, which in turn is linked to a pyrrolidine ring. The presence of the pyrrolidine ring is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes within biological systems. It may modulate the activity of these targets, leading to various physiological effects. For instance, studies suggest that compounds with similar structures can influence neurochemical pathways, potentially impacting conditions such as neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further exploration in the development of antibacterial agents.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. In silico studies have indicated that it may interact with proteins involved in neurodegeneration .

- Enzyme Inhibition : As a carbamate derivative, it may inhibit certain enzymes, similar to other compounds in its class. This inhibition could be beneficial in modulating specific biochemical pathways related to disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Activity

A study evaluated various carbamate derivatives for their antibacterial efficacy against common pathogens. This compound showed promising results, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Neuroprotective Mechanisms

In silico docking studies have shown that this compound can bind effectively to proteins associated with neurodegeneration, such as amyloid-beta peptide and tau proteins. This binding could potentially inhibit their aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate, and how can reaction yields be optimized?

The synthesis of this carbamate derivative typically involves coupling a pyrrolidine precursor with a tert-butyl carbamate-protected amine. Key steps include:

- Amine Protection : Use Boc (tert-butoxycarbonyl) groups to protect the primary amine during synthesis. This prevents unwanted side reactions and improves solubility .

- Coupling Conditions : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency. Catalysts like DCC (dicyclohexylcarbodiimide) may improve yields .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity ≥95% is achievable with careful solvent selection .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and pyrrolidine protons (δ ~2.5–3.5 ppm). Discrepancies in integration ratios may indicate impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO) and detects fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELXL ensures accurate bond-length and angle measurements .

Q. What precautions are necessary for handling hygroscopic or moisture-sensitive derivatives of this compound?

- Storage : Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers to prevent hydrolysis of the carbamate group .

- Lab Practices : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results?

Discrepancies often arise from dynamic processes (e.g., conformational flexibility) in solution vs. static crystal structures. To address this:

- Variable-Temperature NMR : Analyze temperature-dependent chemical shifts to identify rotamers or hydrogen-bonding interactions .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformational preferences .

- Multi-Technique Validation : Cross-reference crystallographic data with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) and HPLC retention times .

Q. What strategies improve diastereoselectivity in derivatives of this carbamate during asymmetric synthesis?

- Chiral Auxiliaries : Introduce enantiopure pyrrolidine precursors (e.g., (R)- or (S)-proline derivatives) to bias stereochemical outcomes .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for Suzuki-Miyaura couplings, achieving >90% enantiomeric excess (ee) in some cases .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, enhancing selectivity .

Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?

- Kinetic Studies : Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions (pH 2–10). Carbamates are prone to hydrolysis in acidic media, requiring buffered solutions .

- LC-MS Analysis : Identify degradation products (e.g., tert-butanol and free pyrrolidine) to infer hydrolysis pathways .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to formulations to prolong shelf life .

Q. What methodologies are recommended for analyzing ecological impacts when disposal data are limited?

- Read-Across Analysis : Use toxicity data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict ecotoxicity endpoints .

- Biodegradation Assays : Perform OECD 301F tests to estimate microbial degradation rates in wastewater .

- Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (e.g., incineration at licensed facilities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.